molecular formula C14H19ClN2O2 B13037220 Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl

Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl

Cat. No.: B13037220
M. Wt: 282.76 g/mol
InChI Key: SECZBHWRAALYIT-UHFFFAOYSA-N
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Description

Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride is a chemical compound with the molecular formula C14H19ClN2O2 and a molecular weight of 282.77 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism, scope, and scalability. The reaction conditions often include the use of reducing agents and specific solvents to achieve the desired product. Industrial production methods may involve cold-chain transportation to maintain the stability of the compound .

Chemical Reactions Analysis

Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride lies in its specific bicyclic structure and the presence of the nitrogen atom, which imparts distinctive chemical and biological properties.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate;hydrochloride

InChI

InChI=1S/C14H18N2O2.ClH/c17-13(18-9-11-4-2-1-3-5-11)16-14-7-6-12(14)8-15-10-14;/h1-5,12,15H,6-10H2,(H,16,17);1H

InChI Key

SECZBHWRAALYIT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CNC2)NC(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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